molecular formula C17H24BrClOSi B13055632 ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane

((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane

Cat. No.: B13055632
M. Wt: 387.8 g/mol
InChI Key: MHEJEOQWLNHISP-UHFFFAOYSA-N
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Description

((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound with the molecular formula C17H24BrClOSi. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a cyclopentene ring, which are linked to a tert-butyl dimethylsilane moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-2-(4-chlorophenyl)cyclopent-2-en-1-ol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to reduce the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in anhydrous solvents.

Major Products:

    Oxidation: Epoxides.

    Reduction: Dehalogenated products.

    Substitution: Substituted cyclopentene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical transformations.

Biology: In biological research, it can be used as a precursor for the synthesis of bioactive molecules that may have potential therapeutic applications.

Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in the design of molecules with specific biological activities.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and chlorophenyl groups can undergo substitution and addition reactions, while the cyclopentene ring can participate in cycloaddition reactions. The tert-butyl dimethylsilane moiety provides steric protection and can be removed under specific conditions to reveal reactive sites for further transformations.

Comparison with Similar Compounds

  • ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(trimethyl)silane
  • ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(triethyl)silane
  • ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)diphenylsilane

Uniqueness: The uniqueness of ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane lies in its specific combination of functional groups, which allows for a wide range of chemical transformations. The tert-butyl dimethylsilane moiety provides steric hindrance, making it more selective in certain reactions compared to its analogs with different silyl groups.

Biological Activity

The compound ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is a silane derivative notable for its unique structural characteristics, which include a cyclopentene moiety, a bromine atom, and a chlorophenyl substituent. Its molecular formula is C17H24BrClOSiC_{17}H_{24}BrClOSi with a molecular weight of approximately 387.82 g/mol. This compound's structure suggests potential biological activity, particularly due to the presence of halogenated phenyl groups that are often associated with enhanced pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various methods, which contribute to its accessibility in organic synthesis. The tert-butyl and dimethylsilane groups enhance its stability and solubility in organic solvents, making it an attractive intermediate in medicinal chemistry and materials science.

Potential Biological Interactions

  • Antimicrobial Activity : Compounds with similar structures have shown promising antifungal and antibacterial properties. For instance, derivatives containing chlorophenyl groups were evaluated for their antifungal activity against several pathogenic strains .
  • Antitumor Activity : The structural characteristics of this compound may allow it to interact with cancer cell pathways, similar to other halogenated compounds that have been studied for their anticancer properties.
  • Enzyme Inhibition : The potential for enzyme inhibition is significant due to the reactive nature of the bromine atom, which can participate in nucleophilic attacks on enzyme active sites.

Comparative Analysis with Similar Compounds

To better understand the biological implications of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
((3-Bromo-2-(4-methoxyphenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilaneC17H24BrO2SiContains a methoxy group affecting polarity and reactivity
((3-Bromo-2-(p-tolyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilaneC17H24BrOSiFeatures a p-tolyl group influencing electronic properties
((3-Bromo-2-(4-fluorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilaneC17H24BrFOSiIncorporates a fluorine atom enhancing lipophilicity

Case Studies and Research Findings

Research has indicated that compounds similar to This compound can exhibit significant biological activities:

  • Antifungal Studies : A study focusing on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives demonstrated noteworthy antifungal activity against various strains, suggesting that chlorinated compounds may possess similar properties .
  • Antitubercular Activity : Another investigation highlighted the effectiveness of certain halogenated compounds against Mycobacterium tuberculosis, indicating a potential pathway for further exploration regarding this silane derivative's efficacy .

Properties

Molecular Formula

C17H24BrClOSi

Molecular Weight

387.8 g/mol

IUPAC Name

[3-bromo-2-(4-chlorophenyl)cyclopent-2-en-1-yl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C17H24BrClOSi/c1-17(2,3)21(4,5)20-15-11-10-14(18)16(15)12-6-8-13(19)9-7-12/h6-9,15H,10-11H2,1-5H3

InChI Key

MHEJEOQWLNHISP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(=C1C2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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